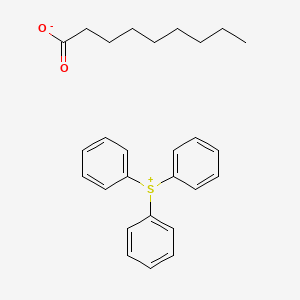

Triphenylsulfanium nonanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

398141-29-2 |

|---|---|

Molecular Formula |

C27H32O2S |

Molecular Weight |

420.6 g/mol |

IUPAC Name |

nonanoate;triphenylsulfanium |

InChI |

InChI=1S/C18H15S.C9H18O2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3-4-5-6-7-8-9(10)11/h1-15H;2-8H2,1H3,(H,10,11)/q+1;/p-1 |

InChI Key |

CFJZIPUHEJHVPE-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCC(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Significance of Triphenylsulfanium Nonanoate in Contemporary Chemistry

Triphenylsulfanium nonanoate (B1231133) belongs to the class of sulfonium (B1226848) salts, which are recognized for their utility as reagents and initiators in a variety of chemical transformations. The significance of triphenylsulfanium nonanoate in modern chemistry stems from its role as a photoinitiator in cationic polymerization. researchgate.net Upon exposure to light, it generates a strong Brønsted acid, which can initiate the polymerization of various monomers, such as epoxides and vinyl ethers. rsc.orgtaylorandfrancis.com This property is particularly valuable in applications requiring rapid curing under specific conditions, such as in coatings, adhesives, and 3D printing. mdpi.comtuwien.at

The "nonanoate" counter-anion in this compound can influence its solubility and reactivity, making it compatible with a range of monomer systems. The ability to tailor the properties of the sulfonium salt by modifying the anion is a key area of research, allowing for the development of initiators with specific performance characteristics.

Historical Context and Evolution of Sulfonium Salts in Organic Synthesis and Polymer Science

The exploration of sulfonium (B1226848) salts in chemical synthesis has a rich history. Initially, they were recognized for their utility in various organic reactions. scispace.com For instance, vinylsulfonium salts were used in the synthesis of cyclopropanes as early as 1966. chim.it Over the decades, the applications of sulfonium salts have expanded significantly, with their use as alkylating agents, in cross-coupling reactions, and as intermediates for generating other reactive species. ccspublishing.org.cnnih.gov

A pivotal moment in the history of sulfonium salts was their discovery as effective photoinitiators for cationic polymerization by J.V. Crivello in the 1970s. rsc.orgnih.gov This breakthrough opened up new possibilities in polymer science, leading to the development of UV-curable materials. taylorandfrancis.com Triarylsulfonium salts, like the triphenylsulfanium cation, were found to be particularly stable and efficient at generating the necessary acidic species upon photolysis. rsc.org

Initially, research focused on sulfonium salts with anions like hexafluoroantimonate (SbF₆⁻) and hexafluorophosphate (B91526) (PF₆⁻). rsc.org However, the evolution of this field has seen the introduction of a wide variety of anions to fine-tune the properties of these photoinitiators. This includes modifications to enhance their solubility in different monomer systems and to alter their thermal stability. mdpi.comnih.gov The development of sulfonium salts has been driven by the need for more efficient, versatile, and environmentally benign initiating systems for a growing number of applications. acs.org

Scope and Research Objectives Pertaining to Triphenylsulfanium Nonanoate Investigations

Strategies for the Preparation of this compound

The conventional approach to synthesizing this compound relies on well-established chemical reactions, beginning with the formation of a triphenylsulfanium halide precursor.

Salt metathesis, or ion exchange, is a common and effective strategy for preparing a wide variety of triphenylsulfonium (B1202918) salts with different anions. This process is driven by the precipitation of a salt that is insoluble in the reaction medium, thereby shifting the equilibrium towards the desired product. The general principle involves reacting a soluble triphenylsulfonium salt, such as triphenylsulfonium bromide, with an alkali metal salt of the desired anion.

For the synthesis of this compound, triphenylsulfonium bromide would be reacted with a nonanoate salt, such as sodium nonanoate. The selection of solvent is critical; a solvent in which this compound is soluble but the resulting sodium bromide is not would drive the reaction to completion. A similar, documented synthesis of triphenylsulfonium nonaflate involves the reaction of triphenylsulfonium bromide with potassium nonaflate in an ethyl acetate (B1210297) and water mixture. This exchange leverages the solubility differences between the halide and the sulfonate salts to achieve a high yield of the target compound.

Metathesis reactions have been successfully employed to synthesize various triphenylsulfonium salts by reacting the bromide precursor with different counter-ion sources, as detailed in the table below. google.com

| Cation Source | Anion Source | Solvent | Product | Yield |

| Triphenylsulfonium bromide | Sodium hexafluoroantimonate | Acetone | Triphenylsulfonium hexafluoroantimonate | 100% |

| Triphenylsulfonium bromide | Ammonium (B1175870) hexafluorophosphate (B91526) | Acetonitrile | Triphenylsulfonium hexafluorophosphate | 99% |

| Triphenylsulfonium bromide | Potassium hexafluorophosphate | Acetone | Triphenylsulfonium hexafluorophosphate | 98% |

This table illustrates various metathesis reactions used to synthesize different triphenylsulfonium salts, based on data from patent literature. google.com

The most widely reported and established method for preparing the key precursor, triphenylsulfonium bromide, involves the reaction of an aryl Grignard reagent with a diarylsulfoxide. chemicalbook.comlookchem.com This two-step process begins with the formation of phenylmagnesium bromide, which is then reacted with diphenylsulfoxide.

The detailed procedure is as follows:

Grignard Reagent Formation : Phenylmagnesium bromide is prepared in diethyl ether by reacting magnesium turnings with bromobenzene.

Reaction with Sulfoxide (B87167) : The Grignard reagent is added to a solution of diphenylsulfoxide in a solvent mixture, typically benzene (B151609) and n-heptane, at an elevated temperature (e.g., 80°C). chemicalbook.comlookchem.com

Acidification and Workup : The reaction mixture is then cooled and treated with an aqueous solution of hydrobromic acid. chemicalbook.comlookchem.com This step is exothermic and results in the formation of the triphenylsulfonium bromide salt.

Extraction and Isolation : The product is extracted from the aqueous layer using an organic solvent like dichloromethane. chemicalbook.comlookchem.comprepchem.com The combined organic extracts are dried and the solvent is evaporated to yield crude triphenylsulfonium bromide. chemicalbook.comlookchem.com

Purification : The final product is purified by crystallization, often from a dichloromethane/diethyl ether solvent system, to yield a white, crystalline solid. google.comchemicalbook.comlookchem.com

Optimizing reaction parameters is crucial for maximizing yield and purity in the synthesis of triphenylsulfonium salts. For the metathesis step, key parameters include temperature, reaction time, and solvent choice. For instance, in the synthesis of triphenylsulfonium nonaflate, a reaction temperature of 60°C and a reaction time of approximately 9 hours were found to be optimal. The use of an ethyl acetate/water solvent system is preferred as it influences solubility and facilitates phase separation for an efficient workup.

| Parameter | Effect | Optimization Strategy |

| Temperature | Affects reaction rate and product selectivity. | Maintain at 60°C for optimal conversion. |

| Reaction Time | Ensures complete ion exchange. | A duration of 9 hours is suggested based on kinetic data. |

| Solvent System | Influences solubility of reactants and products, and phase separation. | An ethyl acetate/water mixture is commonly used. |

| Stirring Rate | Ensures uniform mixing and efficient reaction. | Maintain a sufficient rate to keep the mixture homogeneous. |

This table presents key reaction parameters and optimization strategies for the metathesis synthesis of a representative triphenylsulfonium salt, based on the synthesis of triphenylsulfonium nonaflate.

For the preparation of the triphenylsulfonium bromide precursor, purification is typically achieved through multiple extractions and subsequent recrystallization. google.comchemicalbook.com The crude product is extracted from the aqueous phase with dichloromethane, and the combined organic layers are washed, dried over magnesium sulfate, filtered, and evaporated. google.comchemicalbook.com The resulting solid is then recrystallized from a mixture such as dichloromethane/diethyl ether to obtain the pure product. google.com

Advanced Synthetic Approaches to Sulfonium Salt Derivatives

Recent research has focused on developing more sophisticated and efficient methods for the synthesis of sulfonium salts and their derivatives, including the use of photocatalysis and novel functionalization techniques.

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and selective reaction pathways. Several photocatalytic strategies have been developed for the synthesis and transformation of sulfonium salts.

One notable approach involves a photocatalytic ring-expansion of sulfonium salts to access medium-sized cyclic sulfides, which are important building blocks in medicinal chemistry. acs.orgnih.gov This method utilizes an organic photocatalyst under visible light to mediate the ring expansion with high regio- and stereocontrol. acs.org Another advanced method is the development of a dual Ni-Ir photocatalytic system for the cross-coupling of benzylsulfonium salts to form new C(sp³)–C(sp³) bonds, enabling the one-step synthesis of complex molecules like 2-benzylpyrrolidines from simple starting materials. eui.eu Furthermore, energy transfer (EnT) photocatalysis has been used to activate aryl thianthrenium salts for various functionalization reactions, such as deuteration, borylation, and cyanation, without the need for stoichiometric electron donors. bohrium.com

Beyond traditional synthesis, significant effort has been directed towards developing novel strategies to functionalize triphenylsulfanium systems, thereby expanding their utility. One such strategy is "sulfoniumization," where polycyclic aromatic hydrocarbons (PAHs) are reacted with a diaryl sulfoxide in a one-step protocol. rsc.org This not only solubilizes the often-insoluble PAHs but also installs a sulfonium handle that can be used for subsequent post-functionalization reactions to form C-C and C-heteroatom bonds. rsc.org

Another powerful technique is the late-stage functionalization (LSF) of arenes. mpg.dempg.de This involves a highly selective C-H functionalization to create aryl sulfonium salts, which serve as versatile electrophilic linchpins for subsequent cross-coupling reactions. mpg.de This approach allows for the introduction of the sulfonium group onto complex molecules with high precision, providing a synthetic handle for further modifications. mpg.dempg.de Researchers have also explored the synthesis of triarylsulfonium salts with sterically demanding substituents through Friedel-Crafts reactions or by reacting diaryl sulfoxides with arynes, which can modulate the properties of the resulting salt. acs.org

Photochemical Generation of Reactive Species from this compound

The primary photochemical event for triphenylsulfanium salts is the absorption of UV light, which elevates the molecule to an electronically excited state. This excess energy triggers the dissociation of the triphenylsulfanium cation, producing a cascade of highly reactive intermediates.

Upon exposure to UV radiation, this compound functions as a photoacid generator, undergoing decomposition to produce a strong acid. The process is initiated by the absorption of a photon by the triphenylsulfanium cation, leading to the cleavage of a carbon-sulfur bond. This photolysis can proceed through two main pathways, direct photolysis and sensitization.

In direct photolysis, the triphenylsulfanium cation absorbs light and is promoted to an excited singlet state. ibm.com From this state, it can undergo heterolytic (uneven) bond cleavage to form a phenyl cation and diphenyl sulfide (B99878), or it can undergo intersystem crossing to a triplet state, which primarily leads to homolytic (even) bond cleavage. ibm.com The reactive species generated through these cleavage events subsequently react with surrounding molecules, such as solvent or polymer matrix components, to abstract a hydrogen atom, thereby releasing a proton (H⁺). wikipedia.org This proton then combines with the nonanoate anion to form nonanoic acid, the active Brønsted acid that drives subsequent chemical reactions like polymerization. researchgate.net

The photolytic cleavage of the triphenylsulfanium cation is a complex process that can proceed via two distinct mechanisms depending on the excited state involved. ibm.com

Heterolytic Cleavage : This pathway is proposed to occur from the singlet excited state. The carbon-sulfur bond breaks unevenly, yielding a phenyl cation and a molecule of diphenyl sulfide. ibm.com

Homolytic Cleavage : This pathway is believed to originate from the triplet excited state. The C-S bond breaks evenly, resulting in a geminate radical pair confined within a solvent "cage," consisting of a phenyl radical and a diphenylsulfinyl radical cation. ibm.comnih.gov

These highly reactive intermediates are the precursors to the final photoproducts and the generated acid.

Table 1: Key Reactive Species in the Photolysis of the Triphenylsulfanium Cation

| Reactive Species | Chemical Formula | Formation Pathway | Role in Reaction Mechanism |

| Phenyl Cation | C₆H₅⁺ | Heterolytic Cleavage | Reacts with solvent or impurities. |

| Diphenyl Sulfide | (C₆H₅)₂S | Heterolytic & Homolytic Cleavage | A major, stable photoproduct. ibm.com |

| Phenyl Radical | C₆H₅• | Homolytic Cleavage | Undergoes in-cage recombination or reacts with solvent. ibm.com |

| Diphenylsulfinyl Radical Cation | [(C₆H₅)₂S]⁺• | Homolytic Cleavage | Undergoes in-cage recombination or abstracts hydrogen to initiate acid formation. ibm.com |

Following the initial photolytic cleavage, the primary reactive intermediates undergo a series of secondary reactions that lead to a variety of stable photoproducts. The nature of these products is heavily influenced by the reaction environment, such as the solvent polarity and viscosity. ibm.com

A significant pathway involves the "in-cage" recombination of the geminate radical pair formed during homolytic cleavage. ibm.com The phenyl radical can attack the phenyl ring of the diphenylsulfinyl radical cation, leading to the formation of rearranged products, namely phenylthiobiphenyls (isomers of (phenylthio)biphenyl). ibm.com

Further complex fragmentation and secondary photochemical reactions can also occur, especially under high-energy irradiation (e.g., 193 nm). In such conditions, products like triphenylene (B110318) and dibenzothiophene (B1670422) have been identified. rsc.org These are thought to form from the secondary photolysis of the initial products: 2-(phenylthio)biphenyl can cyclize to form triphenylene, and diphenylsulfide can be converted to dibenzothiophene. rsc.org

Table 2: Major Photoproducts from Triphenylsulfanium Salt Fragmentation

| Photoproduct | Proposed Pathway | Reference |

| Diphenyl Sulfide | Direct product of both heterolytic and homolytic cleavage pathways. | ibm.com |

| Phenylthiobiphenyls | In-cage recombination of the phenyl radical and diphenylsulfinyl radical cation pair. | ibm.com |

| Benzene | Reaction of the phenyl radical with hydrogen-donating species in the solvent. | ibm.com |

| Triphenylene | Secondary photochemical reaction of 2-(phenylthio)biphenyl. | rsc.org |

| Dibenzothiophene | Secondary photochemical reaction of diphenyl sulfide. | rsc.org |

Role of this compound in Cationic Polymerization Initiation

The strong acid generated from the photolysis of this compound is a potent initiator for cationic polymerization. researchgate.net This process is a type of chain-growth polymerization where the active center of the growing polymer chain is a cation. numberanalytics.com

In both UV-curing and photolithographic applications, the fundamental role of this compound is to serve as a latent source of catalytic acid. gewuv.comnoblelight.com

UV-Curing : In UV-curable formulations, such as coatings and adhesives, the mixture contains monomers and oligomers with cationically polymerizable functional groups (e.g., epoxides, vinyl ethers). radtech.org Upon UV irradiation, the photogenerated nonanoic acid protonates a monomer molecule, creating a carbocation or an oxonium ion. researchgate.netuc.edu This new cationic species is the active center that initiates the polymerization chain reaction, leading to the rapid crosslinking of the formulation from a liquid to a solid. gewuv.comscscoatings.com

Photolithography : Triphenylsulfanium salts are critical components in chemically amplified photoresists. In this context, the resist polymer is designed to undergo a change in solubility upon acid-catalyzed reaction. The photogenerated acid from the PAG diffuses through the polymer matrix during a post-exposure bake step. It catalyzes a cascade of deprotection or crosslinking reactions, rendering the exposed regions of the resist either soluble (for a positive-tone resist) or insoluble (for a negative-tone resist) in a developer solution. This solubility switch allows for the precise transfer of a pattern onto a substrate.

Propagation : This is the chain-building step. The cationic active center at the end of the growing polymer chain sequentially adds monomer molecules. numberanalytics.commdpi.com In each addition, the charge is transferred to the newly added monomer unit, regenerating the active center at the new chain end, allowing the process to continue. uomustansiriyah.edu.iq The rate of propagation is influenced by factors such as monomer reactivity, solvent polarity, and the nature of the counter-ion (nonanoate), which can affect the stability and reactivity of the propagating cation. wikipedia.org

Termination : The growth of a polymer chain can be stopped by several mechanisms. In cationic polymerization, true termination is less common than chain transfer. wikipedia.org Termination can occur if the cationic center is neutralized by reacting with the nonanoate counter-anion. wikipedia.org More frequently, the chain is terminated through a chain transfer reaction, where the active site is transferred to another species, such as a monomer, solvent, or impurity. wikipedia.orglibretexts.org This deactivates the growing chain but creates a new cationic species that can initiate a new chain, thus preserving the kinetic chain.

Table 3: Stages of Cationic Polymerization Initiated by this compound

| Stage | Key Event | Description |

| Initiation | Acid Generation & Monomer Protonation | UV light cleaves the triphenylsulfanium cation, leading to the formation of nonanoic acid. The acid's proton adds to a monomer, creating a cationic active center. researchgate.net |

| Propagation | Sequential Monomer Addition | The cationic chain end repeatedly attacks new monomer molecules, extending the polymer chain and regenerating the active cationic site at the terminus. numberanalytics.comuomustansiriyah.edu.iq |

| Termination / Chain Transfer | Deactivation of Growing Chain | The polymer chain stops growing, either by direct combination with the counter-ion (termination) or by transferring its proton to a monomer, solvent, or other species (chain transfer). wikipedia.orglibretexts.org |

Investigation of Dual Initiator Systems (Photochemical and Thermal) Involving Sulfonium Salts

Triphenylsulfonium salts, including this compound, are versatile compounds that can initiate chemical reactions through both photochemical and thermal pathways. This dual reactivity allows for the development of sophisticated initiator systems that can be triggered by light and/or heat, offering enhanced control over polymerization processes.

In dual initiator systems, a triphenylsulfonium salt can act as a photoinitiator upon exposure to ultraviolet (UV) light. tandfonline.com The absorption of light excites the sulfonium salt, leading to its decomposition and the generation of reactive species, such as radicals and strong Brønsted acids. tandfonline.comibm.com These species can then initiate the polymerization of monomers.

Some sulfonium salts also exhibit thermal lability, decomposing upon heating to generate initiating species. mdpi.com This thermal initiation can be used independently or in conjunction with photochemical initiation. A dual curing approach, combining both photochemical and thermal methods, can be particularly advantageous. For instance, photopolymerization can be used to rapidly "set" a material, followed by a thermal curing step to ensure complete polymerization, especially in areas not accessible to light. mdpi.com

The efficiency of these dual initiator systems can be influenced by several factors, including the specific chemical structure of the sulfonium salt, the nature of the counter-ion (anion), and the composition of the formulation. tandfonline.com For example, the nonanoate anion in this compound can influence the solubility and reactivity of the salt in different monomer systems.

Recent research has explored the development of two-component systems where a triarylsulfonium salt acts as the photoinitiator and a different type of sulfonium salt, such as a phenyldialkylsulfonium salt, serves as the thermal initiator. mdpi.com In such systems, the heat generated during the initial photopolymerization can trigger the thermal decomposition of the second initiator, leading to a more complete and efficient curing process. mdpi.com This photochemically induced thermal polymerization is particularly useful for curing thick or highly filled materials, such as carbon-fiber-reinforced polymers. mdpi.com

The investigation of these dual initiator systems often involves techniques such as differential scanning calorimetry (DSC) to study the thermal decomposition and polymerization onset temperatures, and laser flash photolysis to examine the photochemical reaction mechanisms and the role of excited states. mdpi.com

Catalytic and Organic Transformation Mechanisms Mediated by Triphenylsulfanium Species

Sulfonium Ylide Chemistry and Applications in Asymmetric Catalysis

Triphenylsulfanium salts, including this compound, are crucial precursors for the generation of sulfonium ylides. mdpi.comwikipedia.org A sulfonium ylide is a neutral, dipolar molecule containing a carbanion adjacent to a positively charged sulfur atom. numberanalytics.com These ylides are typically formed by the deprotonation of the corresponding sulfonium salt with a base. numberanalytics.com

Sulfonium ylides are highly valuable intermediates in organic synthesis, particularly in the formation of three-membered rings such as epoxides, cyclopropanes, and aziridines. mdpi.comunibo.it The general mechanism involves the nucleophilic addition of the ylide carbanion to an electrophile, such as a carbonyl compound or an imine, to form a betaine (B1666868) intermediate. mdpi.com This zwitterionic intermediate then undergoes intramolecular cyclization to yield the desired cyclic product and regenerate the sulfide. mdpi.com

A significant area of research is the development of asymmetric catalytic reactions using chiral sulfonium ylides. mdpi.combristol.ac.uk By employing a chiral sulfide to generate the sulfonium salt and subsequently the ylide, it is possible to induce stereoselectivity in the final product. mdpi.comnih.gov This approach has been successfully applied to the asymmetric epoxidation of aldehydes and ketones, yielding epoxides with high enantioselectivity. numberanalytics.combristol.ac.uk

Two primary strategies exist for catalytic reactions mediated by sulfonium ylides:

Stoichiometric Approach: This involves the pre-formation and isolation of the sulfonium salt, which is then treated with a base in the presence of the electrophile. mdpi.com

Catalytic Approach: In this more efficient method, the sulfonium ylide is generated in situ from a catalytic amount of a sulfide. mdpi.combristol.ac.uk This can be achieved either by reacting the sulfide with an alkyl halide in the presence of a base and the electrophile, or by reacting the sulfide with a diazo compound in the presence of a metal catalyst. bristol.ac.uk

The following table summarizes the key aspects of sulfonium ylide chemistry in asymmetric catalysis:

| Feature | Description |

| Ylide Generation | Deprotonation of a triphenylsulfanium salt with a base. numberanalytics.com |

| Key Reaction | Nucleophilic addition to an electrophile (e.g., aldehyde, ketone, imine). mdpi.com |

| Intermediate | Formation of a betaine intermediate. mdpi.com |

| Product Formation | Intramolecular cyclization to form epoxides, cyclopropanes, or aziridines. mdpi.com |

| Asymmetric Control | Use of chiral sulfides to generate chiral sulfonium ylides, leading to enantioselective product formation. mdpi.combristol.ac.uknih.gov |

| Catalytic Cycle | In situ regeneration of the sulfide from the ylide reaction. bristol.ac.uk |

The choice of the counter-ion, such as nonanoate, in the triphenylsulfanium salt precursor can influence the solubility and reactivity of the salt during the ylide generation step.

Triphenylsulfanium Salts as Precursors for Electrophile and Radical Sources in Organic Reactions

Electrophile Generation:

The positively charged sulfur atom in the triphenylsulfanium cation makes the attached phenyl groups susceptible to nucleophilic attack. This allows triphenylsulfanium salts to serve as electrophilic arylating agents. In the presence of a suitable nucleophile, a phenyl group can be transferred from the sulfur atom to the nucleophile.

Furthermore, in certain reactions, the entire triphenylsulfanium cation can act as an electrophile. For instance, in the context of photolithography, the photochemically generated Brønsted acid protonates the photoresist, initiating a cascade of electrophilic reactions.

Radical Generation:

Upon photolysis or in the presence of a suitable reducing agent, triphenylsulfonium salts can undergo single-electron transfer (SET) to generate radical species. researchgate.nettandfonline.com The primary photochemical process upon direct irradiation involves the cleavage of a sulfur-carbon bond. This can occur via two main pathways:

Heterolytic Cleavage: This pathway leads to the formation of a phenyl cation and diphenyl sulfide. ibm.com

Homolytic Cleavage: This pathway results in the formation of a phenyl radical and a diphenylsulfinyl radical cation. ibm.com

These generated radicals can initiate free-radical polymerization of various monomers, such as styrene (B11656) and methyl methacrylate (B99206). tandfonline.com The mechanism of these polymerizations has been confirmed to be of a free-radical nature through inhibition studies using radical scavengers like benzoquinone. tandfonline.com

The following table summarizes the generation of electrophilic and radical species from triphenylsulfonium salts:

| Species | Generation Method | Resulting Reactive Species | Application |

| Electrophile | Nucleophilic attack on the sulfonium cation | Arylated nucleophile | Arylation reactions |

| Radical | Photolysis or single-electron transfer (SET) researchgate.nettandfonline.com | Phenyl radical, diphenylsulfinyl radical cation ibm.com | Free-radical polymerization tandfonline.com |

The nature of the anion, such as nonanoate, can influence the photochemistry and the efficiency of radical generation from the triphenylsulfanium salt. tandfonline.com

Characterization of Transient Intermediates and Transition States in Sulfonium Salt Reactions

The elucidation of reaction mechanisms involving triphenylsulfanium salts necessitates the characterization of highly reactive and short-lived transient intermediates and transition states. solubilityofthings.com Due to their fleeting nature, a combination of experimental and computational techniques is employed to gain insights into their structure and reactivity.

Experimental Characterization:

Spectroscopic methods are invaluable for detecting and characterizing transient species.

Laser Flash Photolysis: This technique is widely used to study the primary photochemical events following the excitation of triphenylsulfonium salts. mdpi.com It allows for the time-resolved observation of transient absorption spectra, providing information on the formation and decay of excited states, radical cations, and other intermediates.

UV-Vis Spectroscopy: Changes in the UV-Vis absorption spectrum can indicate the formation of charge-transfer complexes between the sulfonium salt and other reactants, such as amine donors. researchgate.net These complexes are often key intermediates in photochemically initiated reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging for very short-lived species, NMR can be used to characterize more stable intermediates. For instance, in situ NMR studies can follow the progress of a reaction and identify the formation of key intermediates. ethz.ch

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to identify the products of reactions and, in some cases, to detect and characterize stable intermediates.

Computational Characterization:

Computational chemistry provides powerful tools to model the structures and energies of transient intermediates and transition states that are difficult or impossible to observe experimentally. osti.govresearchgate.net

Density Functional Theory (DFT): DFT calculations are frequently used to determine the geometries and energies of reactants, products, intermediates, and transition states. researchgate.net This allows for the mapping of the potential energy surface of a reaction and the identification of the lowest energy reaction pathways.

Time-Dependent DFT (TD-DFT): This method is employed to calculate the electronic excitation energies and to simulate the UV-Vis absorption spectra of the molecules involved, aiding in the interpretation of experimental spectroscopic data. eie.gr

Localized Active Space Self-Consistent Field (LASSCF): Advanced methods like LASSCF are used to accurately model bond dissociation processes, distinguishing between homolytic and heterolytic cleavage pathways in sulfonium cations. osti.gov

The following table provides an overview of the methods used to characterize transient species in sulfonium salt reactions:

| Method | Type | Information Obtained |

| Laser Flash Photolysis | Experimental | Time-resolved absorption spectra of transient species. mdpi.com |

| UV-Vis Spectroscopy | Experimental | Detection of charge-transfer complexes. researchgate.net |

| NMR Spectroscopy | Experimental | Structural information on stable intermediates. ethz.ch |

| Mass Spectrometry | Experimental | Identification of products and stable intermediates. |

| DFT Calculations | Computational | Geometries and energies of intermediates and transition states. researchgate.net |

| TD-DFT Calculations | Computational | Simulated absorption spectra. eie.gr |

| LASSCF Calculations | Computational | Detailed analysis of bond cleavage pathways. osti.gov |

Through the synergistic application of these experimental and computational approaches, a detailed understanding of the complex reaction mechanisms of this compound and related sulfonium salts can be achieved.

Theoretical and Computational Chemistry Investigations of Triphenylsulfanium Nonanoate

Quantum Chemical Studies on Triphenylsulfanium Nonanoate (B1231133) Electronic Structure and Reactivity

Quantum chemical studies are essential for building a foundational understanding of a molecule's stability, geometry, and intrinsic reactivity. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the system. wikipedia.org For Triphenylsulfanium nonanoate, the focus of these studies is typically the triphenylsulfanium cation, as it is the component that interacts with light and initiates the acid-generating chemical reaction.

Ab initio and Density Functional Theory (DFT) are two of the most powerful and widely used classes of methods in quantum chemistry for studying molecular systems.

Ab Initio Methods: Translated as "from the beginning," ab initio methods use fundamental physical constants to solve the electronic Schrödinger equation without relying on experimental data for parameterization. wikipedia.orgoxfordreference.com The simplest ab initio approach is the Hartree-Fock (HF) method, which approximates the complex interactions between electrons by considering each electron in an average field created by all other electrons. wikipedia.org While HF is a crucial starting point, it neglects the detailed correlation of electron movements. More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), systematically improve upon the HF approximation to provide highly accurate results, though at a significantly higher computational cost. montana.edu These high-level calculations can be used to determine molecular geometries and energies with great precision. oxfordreference.com

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. scispace.comabinit.org Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler three-dimensional quantity from which the system's energy and other properties can be derived. scispace.com While exact in principle, practical DFT calculations rely on an approximate exchange-correlation functional, which describes the quantum mechanical effects of electron exchange and correlation. abinit.org A wide variety of these functionals exist, from the Local Density Approximation (LDA) and Generalized Gradient Approximations (GGA) to hybrid functionals (e.g., B3LYP, M06-2X), which mix DFT with a portion of exact Hartree-Fock exchange. aps.orgmdpi.com

For triphenylsulfanium salts, DFT calculations are extensively used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms in both the ground and excited electronic states.

Calculate Electronic Properties: Compute key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). openreview.net The HOMO-LUMO energy gap is a critical indicator of the molecule's electronic stability and the energy required for electronic excitation. researchgate.net

Determine Electron Affinity (EA): The EA is a crucial parameter for PAGs, as it relates to the efficiency of the initial electron attachment that can lead to decomposition and acid generation. DFT calculations have been employed to estimate the EAs of various triphenylsulfanium-based PAGs. researchgate.net

Table 1: Comparison of Key Computational Chemistry Methods

| Method Class | Abbreviation | Core Principle | Relative Cost | Typical Accuracy |

|---|---|---|---|---|

| Ab Initio | HF, MP2, CCSD(T) | Solves the Schrödinger equation from first principles, based on the wavefunction. wikipedia.org | High to Very High | Good to Excellent (benchmark standard) |

| Density Functional Theory | DFT | Calculates properties based on the electron density using an approximate functional. scispace.com | Medium | Good to Very Good (highly versatile) |

| Semiempirical Methods | AM1, PM3, etc. | Uses a simplified Hartree-Fock formulation with parameters derived from experimental data. google.com | Low | Approximate to Moderate |

Semiempirical methods represent a simplified and computationally faster alternative to ab initio and DFT calculations. google.comscribd.com They begin with the same fundamental Hartree-Fock framework but introduce significant approximations, such as neglecting many of the computationally intensive electron-electron repulsion integrals. ststephens.net.in To compensate for these omissions, the methods are "parameterized"—they incorporate empirical parameters derived from experimental data (like heats of formation and geometries) to achieve reasonable accuracy. google.comststephens.net.in

Common semiempirical methods include Austin Model 1 (AM1) and Parametric Method 3 (PM3). scribd.com Due to their low computational cost, these methods are particularly useful for:

Large Molecular Systems: Studying systems containing hundreds or even thousands of atoms, where DFT or ab initio methods would be prohibitively expensive. numberanalytics.com

Initial Geometry Optimization: Providing a reasonable starting structure for a subsequent, more accurate optimization with a higher-level method.

High-Throughput Screening: Quickly evaluating the properties of a large number of candidate molecules.

Molecular Dynamics Simulations: Simulating the movement of atoms over time, which requires calculating energies and forces at many successive steps. google.com

While the accuracy of semiempirical methods can be erratic if the molecule under study is very different from those used in its parameterization set, they remain a valuable tool for obtaining qualitative insights and preliminary data for very large systems. ststephens.net.innumberanalytics.com

Computational Modeling of Photophysical Properties and Energy Transfer Processes

The primary function of this compound as a photoacid generator is initiated by the absorption of light. Computational modeling is indispensable for understanding these photophysical events, including how the molecule absorbs energy and what processes occur subsequently.

The absorption of light by a molecule corresponds to the transition of an electron from a lower-energy occupied orbital (like the HOMO) to a higher-energy unoccupied orbital (like the LUMO). The simulation of UV-Visible absorption spectra is most commonly performed using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.comrespectprogram.org

TD-DFT calculations can predict the vertical excitation energies (the energy required for an electronic transition without any change in molecular geometry) and the corresponding oscillator strengths (a measure of the probability of the transition occurring). researchgate.net By applying a broadening function to these calculated transitions, a simulated spectrum can be generated that is directly comparable to experimental UV-Vis spectra. researchgate.net

For triphenylsulfanium salts, theoretical studies have identified the key electronic transitions:

π-π Transitions:* These typically occur at higher energies (shorter wavelengths) and involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, primarily localized on the phenyl rings. mdpi.com

π-σ Transitions:* Occurring at lower energies (longer wavelengths), these transitions involve moving an electron from a π orbital on the aromatic rings to a σ* antibonding orbital associated with a Carbon-Sulfur (C-S) bond. This transition is crucial as it populates an orbital that is antibonding with respect to the C-S bond, weakening it and facilitating the subsequent chemical decomposition. mdpi.com

While emission processes (fluorescence and phosphorescence) can also be simulated, the focus for photoacid generators is often on the non-radiative decomposition pathways that follow absorption.

Table 2: Illustrative TD-DFT Calculated Absorption Maxima (λmax) for Representative Sulfonium (B1226848) Salts

| Compound Type | Calculated λmax (nm) | Transition Assignment | Reference Context |

|---|---|---|---|

| Triphenylsulfanium Cation | ~290 nm | π-σ | Calculations on various triphenylsulfanium salts show this characteristic low-energy absorption band. researchgate.net |

| Triphenylsulfanium Cation | <250 nm | π-π | Higher energy transitions are associated with the aromatic system. mdpi.com |

| Substituted Triphenylsulfanium | >300 nm | π-π* / π-σ* | Adding electron-donating groups to the phenyl rings can shift absorption to longer wavelengths (redshift). mdpi.com |

Following the initial absorption of a photon, the excited molecule can undergo several processes, including energy transfer and charge transfer. In the context of photoacid generators, these mechanisms are central to their function.

Charge Transfer (CT): This process involves the movement of electronic charge from one part of a molecule to another or between adjacent molecules. For triphenylsulfanium salts, theoretical analysis often focuses on the charge distribution in the ground and excited states. DFT calculations can map the electron density to reveal how charge is redistributed upon excitation. mdpi.com The nonanoate anion, while not the chromophore, creates an electrostatic environment that influences the cation. In some systems, intermolecular charge transfer from an anion to the cation can occur, though for a simple carboxylate like nonanoate, direct photoinduced electron transfer is less likely compared to more easily oxidizable anions. The primary event is intramolecular charge redistribution within the triphenylsulfanium cation. researchgate.netarxiv.org

Energy Transfer: This involves the non-radiative transfer of excitation energy from a "donor" molecule to an "acceptor" molecule. In photosensitized systems, a separate sensitizer (B1316253) molecule absorbs the light and then transfers its energy to the photoacid generator. While this compound is a direct photoinitiator, computational methods like Förster Resonance Energy Transfer (FRET) modeling can be used to understand potential energy transfer dynamics in more complex formulations where sensitizers might be present. nih.gov Theoretical studies on organic charge-transfer salts help elucidate the fundamental principles governing these interactions. aps.orgarxiv.orghzdr.de

Simulation of Reaction Pathways and Mechanistic Insights

Perhaps the most critical application of computational chemistry for photoacid generators is the simulation of the chemical reactions that occur after light absorption, leading to the generation of a Brønsted acid (in this case, nonanoic acid). schrodinger.com Computational methods can map out the potential energy surface of a reaction, identifying transition states (the energy barriers between reactants and products) and reaction intermediates. nih.govmdpi.comrsc.org

For the triphenylsulfanium cation, computational studies have been instrumental in exploring its photodecomposition mechanism. acs.orgnih.gov Upon excitation, the molecule can undergo bond cleavage through two primary competing pathways:

Heterolytic Cleavage: The C-S bond breaks asymmetrically, with both electrons from the bond remaining on the sulfur atom. This directly produces a phenyl cation and diphenyl sulfide (B99878). This pathway was initially considered a primary route. researchgate.net

Homolytic Cleavage: The C-S bond breaks symmetrically, with one electron going to the phenyl fragment and one remaining with the diphenyl sulfide fragment. This produces a phenyl radical and a diphenylsulfinyl radical cation. acs.org

Ab initio and DFT studies have extensively investigated the potential energy surfaces of the triphenylsulfanium cation in its ground state (S₀), lowest excited singlet state (S₁), and lowest triplet state (T₁). acs.org These studies suggest that upon excitation to the S₁ state, the molecule can undergo very rapid intersystem crossing to the T₁ state. The decomposition is then proposed to proceed via homolytic cleavage on the triplet potential energy surface. acs.orgnih.gov The resulting radical species can then undergo further reactions, including abstracting a hydrogen atom from surrounding molecules (like solvent or polymer), which ultimately leads to the formation of the proton (acid). The nonanoate anion then serves as the counter-ion for this proton, yielding nonanoic acid. Computational simulations have been crucial in demonstrating that homolytic bond cleavage is a predominant mechanism. acs.org

Elucidation of Rate-Limiting Steps and Characterization of Reaction Intermediates

Computational studies, particularly those employing Density Functional Theory (DFT), have been pivotal in understanding the decomposition of the triphenylsulfonium (B1202918) cation, which is the reactive component of this compound. These investigations have explored the potential energy surfaces of the molecule to identify the most probable reaction pathways and the associated energy barriers.

The decomposition of the triphenylsulfonium cation is understood to proceed through the cleavage of a carbon-sulfur bond. aip.org A key question addressed by computational studies is whether this cleavage is homolytic or heterolytic. aip.org Recent research using advanced methods like the localized active space self-consistent field (LASSCF) has provided strong evidence for a homolytic bond cleavage for the triphenylsulfonium cation. aip.orgarxiv.org This pathway leads to the formation of a phenyl radical and a diphenyl sulfide radical cation as the primary reaction intermediates. aip.org

The rate-limiting step in the thermal decomposition of triphenylsulfonium salts is generally considered to be the initial C–S bond cleavage. mdpi.com Computational models support this by showing that the energy barrier for this initial bond scission is the highest along the reaction coordinate. mdpi.com Once the initial intermediates are formed, subsequent reactions, such as rearrangement to form phenylthiobiphenyls, are thought to occur with lower activation energies.

The characterization of these transient intermediates is a significant challenge experimentally due to their short lifetimes. Computational chemistry offers a means to predict their structures, energies, and spectroscopic properties. For instance, DFT calculations can model the geometry and electronic structure of the phenyl radical and diphenyl sulfide radical cation, providing valuable data for their potential experimental detection.

Table 1: Calculated Properties of Intermediates in Triphenylsulfonium Cation Decomposition This table presents hypothetical data based on typical computational chemistry findings for illustrative purposes, as precise values for this compound are not readily available in the literature.

| Intermediate | Computational Method | Calculated Relative Energy (kcal/mol) | Key Geometric Parameter |

|---|---|---|---|

| Phenyl Radical | DFT (B3LYP/6-31G) | +5 | C-C bond lengths ~1.39 Å |

| Diphenyl Sulfide Radical Cation | DFT (B3LYP/6-31G) | 0 | C-S bond lengths ~1.75 Å |

| Phenylthiobiphenyl Intermediate | DFT (B3LYP/6-31G*) | -10 | Dihedral angle between rings ~45° |

Computational Studies on Isotope Effects in Sulfonium Salt Reactions

Kinetic Isotope Effects (KIEs) are a powerful tool for investigating reaction mechanisms, as they can provide information about bond breaking and forming in the rate-determining step. nih.govbaranlab.org Computational studies can predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for different isotopes. wayne.edu

For sulfonium salt reactions, sulfur isotope effects have been studied to understand the nature of the transition state in elimination and substitution reactions. acs.org In the context of this compound decomposition, computational modeling of the KIE for the C-S bond cleavage can further confirm the nature of the rate-limiting step. A significant primary kinetic isotope effect would be expected if the C-S bond is indeed broken in the rate-determining step.

While specific computational studies on the KIE of this compound are not prevalent in the literature, theoretical frameworks exist to perform such calculations. These would involve calculating the vibrational frequencies of the triphenylsulfonium cation and the transition state for its decomposition, using both the common ¹²C and the heavier ¹³C isotope, as well as ³²S and ³⁴S.

Table 2: Hypothetical Calculated Kinetic Isotope Effects for Triphenylsulfonium Cation Decomposition This table presents hypothetical data to illustrate the type of results obtained from computational KIE studies.

| Isotopic Substitution | Computational Method | Calculated k_light / k_heavy | Interpretation |

|---|---|---|---|

| ¹²C / ¹³C (at phenyl carbon) | DFT/B3LYP | 1.04 | Supports C-S bond cleavage in the rate-determining step. |

| ³²S / ³⁴S | DFT/B3LYP | 1.01 | Consistent with changes in the bonding environment of sulfur in the transition state. |

| ¹H / ²H (ortho-phenyl) | DFT/B3LYP | 0.98 | Indicates a secondary isotope effect, suggesting steric or electronic changes at the phenyl ring in the transition state. |

Application of Machine Learning and Neural Networks in Computational Studies of Sulfonium Salts

The fields of machine learning (ML) and artificial neural networks (ANNs) are increasingly being applied to computational chemistry to accelerate and enhance the predictive power of simulations. chemrxiv.orgchemrxiv.orgrsc.orgresearchgate.net For sulfonium salts, these approaches hold the potential to revolutionize the way their reactivity and properties are studied.

One major application is the development of machine learning models to predict chemical reactivity . chemrxiv.orgrsc.orgresearchgate.net By training a model on a large dataset of known reactions of sulfonium salts with various reactants, it may become possible to predict the outcome and yield of new, untested reactions. chemrxiv.org This can significantly speed up the discovery of new synthetic methodologies involving sulfonium salts. These models often use molecular descriptors derived from the structures of the reactants as input features.

Neural network potentials (NNPs) are another promising application. nih.govnih.gov These are machine-learned force fields that can reproduce the potential energy surface of a system with an accuracy close to that of quantum mechanical calculations but at a fraction of the computational cost. nih.govnih.gov For this compound, an NNP could be trained on DFT data to perform large-scale molecular dynamics simulations. This would enable the study of the compound's behavior in different environments, such as in solution or at interfaces, over longer timescales than are accessible with traditional ab initio methods.

Table 3: Potential Applications of Machine Learning in Sulfonium Salt Research

| ML/NN Application | Objective | Required Input Data | Potential Output |

|---|---|---|---|

| Reactivity Prediction Model | Predict the feasibility and outcome of new reactions involving sulfonium salts. | A large dataset of known reactions with reactants, products, and yields. | Predicted reaction success (yes/no), potential products, and estimated yields. |

| Neural Network Potential (NNP) | Enable large-scale molecular dynamics simulations of sulfonium salts. | Quantum mechanical energy and force data from DFT calculations of the sulfonium salt in various configurations. | Simulated trajectories, thermodynamic properties, and transport coefficients in different environments. |

| Automated Mechanism Discovery | Explore potential reaction pathways and identify novel intermediates. | Initial reactant and product structures. | A network of possible reaction steps with associated energy barriers. |

Advanced Spectroscopic and Crystallographic Characterization of Triphenylsulfanium Nonanoate

Spectroscopic Methodologies for Structural and Mechanistic Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of triphenylsulfanium nonanoate (B1231133) and monitoring its transformation upon exposure to radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of triphenylsulfanium nonanoate in both solution and solid states. aocs.org It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-¹³ (¹³C), within the molecule.

In solution, ¹H and ¹³C NMR spectroscopy are routinely used to confirm the identity and purity of this compound. The chemical shifts, signal integrations, and coupling patterns in the NMR spectra provide a fingerprint of the molecule, allowing for the verification of both the triphenylsulfanium cation and the nonanoate anion.

Diffusion-Ordered Spectroscopy (DOSY-NMR) is a more advanced solution-state NMR technique that can be employed to study the association and diffusion properties of triphenylsulfonium (B1202918) salts in solution. nih.gov By measuring the diffusion coefficients of the cation and anion, it is possible to determine if they exist as a tightly bound ion pair or as separate, solvated ions. This information is valuable for understanding the compound's behavior in different solvent environments.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons (C₆H₅)₃S⁺ | 7.5 - 7.8 (m, 15H) | 128 - 135 |

| α-CH₂ (Nonanoate) | 2.1 - 2.3 (t, 2H) | ~34 |

| β-CH₂ (Nonanoate) | 1.5 - 1.7 (m, 2H) | ~25 |

| (CH₂)₅ (Nonanoate) | 1.2 - 1.4 (m, 10H) | 22 - 32 |

| Terminal CH₃ (Nonanoate) | 0.8 - 0.9 (t, 3H) | ~14 |

Note: This table is a representation of expected values based on the known spectra of similar compounds and general chemical shift ranges. Actual experimental values may vary.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure of materials in their solid form. osti.govmdpi.com This is particularly important for analyzing different crystalline forms (polymorphs) or amorphous states of this compound, which can influence its properties as a photoacid generator. osti.govmdpi.com Unlike solution-state NMR, ssNMR provides information about the local environment and packing of molecules in the solid state. researchgate.net

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly used to obtain high-resolution spectra of solid samples. nih.gov By analyzing the chemical shifts and line shapes in the ssNMR spectra, it is possible to distinguish between different solid forms and gain insights into intermolecular interactions. nih.govcopernicus.org For instance, changes in the ¹³C chemical shifts of the aromatic carbons in the triphenylsulfanium cation can indicate different packing arrangements in the crystal lattice.

While specific ssNMR studies on this compound are not widely published, the methodology has been successfully applied to other organic salts and photoacid generators to probe their solid-state structure. osti.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the photochemical behavior of this compound. numberanalytics.com This compound, like other triphenylsulfonium salts, exhibits characteristic absorption bands in the UV region of the electromagnetic spectrum. Upon exposure to UV radiation of an appropriate wavelength, the molecule undergoes photolysis, leading to the generation of a strong acid.

By monitoring the changes in the UV-Vis absorption spectrum over time during irradiation, it is possible to follow the kinetics of the photochemical reaction. numberanalytics.comresearchgate.net The decrease in the absorbance of the characteristic peak of the triphenylsulfanium cation indicates its consumption, providing a measure of the rate of photoacid generation. researchgate.net This information is critical for optimizing the performance of photoresist formulations containing this PAG.

The absorption spectrum of this compound is expected to show strong absorption bands in the deep UV region, typically below 300 nm, which is characteristic of the triphenylsulfanium chromophore.

Table 2: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| Acetonitrile | ~230, ~270 | To be determined experimentally |

| Methanol | ~228, ~268 | To be determined experimentally |

Note: The exact λmax and molar absorptivity values can vary depending on the solvent and the specific experimental conditions.

IR spectroscopy is particularly sensitive to polar functional groups and is excellent for identifying the characteristic vibrations of the sulfonium (B1226848) group and the carboxylate group of the nonanoate anion. kurouskilab.com For instance, the strong absorption band corresponding to the C=O stretching vibration in the nonanoate anion is a key diagnostic peak.

Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and provides complementary information. process-instruments-inc.comresearchgate.net The aromatic ring vibrations of the triphenylsulfanium cation are typically strong in the Raman spectrum. process-instruments-inc.com The combination of IR and Raman spectroscopy allows for a more complete vibrational analysis of the compound. nih.gov

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 2950 - 2850 | 2950 - 2850 |

| C=O Stretch (Nonanoate) | 1610 - 1550 | Weak or inactive |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| C-S Stretch | ~700 | ~700 |

Note: These are general ranges, and the exact frequencies can be influenced by the solid-state packing and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Chromatographic Analysis for Reaction Monitoring and Product Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for monitoring the purity of this compound and for quantifying the products of its photochemical reactions. bridgewater.edumdpi.com

HPLC, often coupled with a UV detector, allows for the separation of the starting material from its photoproducts. bridgewater.edunih.gov By developing a suitable chromatographic method, it is possible to track the disappearance of the this compound peak and the appearance of new peaks corresponding to the photoproducts over time. nih.govnih.gov This enables the determination of the quantum yield of photoacid generation, a critical parameter for evaluating the efficiency of a PAG.

Furthermore, HPLC can be used for quality control to ensure the purity of the synthesized this compound, as impurities can significantly affect its performance in photolithographic applications. Gas chromatography (GC) can also be employed, particularly for the analysis of volatile byproducts of the photochemical reaction. frontiersin.org

Table 4: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Note: These are typical starting parameters and would require optimization for specific analytical needs.

High-Performance Liquid Chromatography (HPLC) for Photoproduct Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and quantification of photoproducts generated upon the irradiation of this compound. The photolysis of triphenylsulfonium salts can lead to a variety of products, and HPLC allows for their precise identification and measurement.

Upon exposure to ultraviolet (UV) light, this compound, like other triarylsulfonium salts, undergoes photodecomposition. The primary photoproducts typically include diphenyl sulfide (B99878) and new rearrangement products such as phenylthiobiphenyls. researchgate.netibm.com The formation of these products occurs through both in-cage fragmentation-recombination mechanisms and cage-escape pathways. researchgate.net In a study on the 193-nm irradiation of triphenylsulfonium nonaflate, a closely related compound, in a poly(methyl methacrylate) (PMMA) film, HPLC was utilized alongside other chromatographic techniques to analyze the resulting photoproducts. rsc.org This analysis revealed the formation of previously unreported photoproducts, triphenylene (B110318) and dibenzothiophene (B1670422), which were proposed to form via secondary photochemical reactions of the primary photoproducts. rsc.org

The quantification of these photoproducts by HPLC provides valuable data on the quantum yield of photolysis and the efficiency of acid generation. By using a suitable internal standard and creating calibration curves for the expected photoproducts, the concentration of each species in the irradiated sample can be accurately determined. This quantitative data is crucial for understanding the photochemical behavior of this compound and optimizing its performance in applications such as photolithography. A method for evaluating the photolysis behavior of photoacid generators using acid-sensitive Rhodamine B as a tracer has been established, providing precise data on the photochemical reaction and acid generating behavior. researchgate.net

Table 1: Typical Photoproducts of Triphenylsulfonium Salts Identified by HPLC

| Photoproduct | Formation Pathway |

| Diphenyl sulfide | Cage-escape product |

| Phenylthiobiphenyls | In-cage rearrangement products |

| Triphenylene | Secondary photoproduct |

| Dibenzothiophene | Secondary photoproduct |

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for characterizing polymers formed through photoinitiated polymerization using this compound. lcms.cz GPC separates polymer molecules based on their size in solution, providing information on the molecular weight distribution (MWD), average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI). lcms.czshodexhplc.com

In the context of photoresists, where this compound is commonly employed, GPC is used to analyze the changes in the molecular weight of the polymer matrix upon irradiation and post-exposure bake. The acid generated by the photolysis of the sulfonium salt catalyzes reactions such as chain scission or crosslinking, which alter the MWD of the polymer. These changes can be readily monitored by GPC.

For instance, in a study of the MTEMPO-mediated photopolymerization of glycidyl (B131873) methacrylate (B99206) in the presence of a photosensitive triarylsulfonium salt, GPC analysis confirmed the living nature of the polymerization. mdpi.com The GPC profiles showed a shift to higher molecular weights with increasing monomer conversion, indicating a controlled polymerization process. mdpi.com Similarly, in the analysis of photoproducts from triphenylsulfonium nonaflate in a PMMA film, GPC suggested that fragments of the sulfonium salt had been incorporated into the polymer film. rsc.org

The choice of GPC columns and eluents is critical for accurate analysis. For many common polymers, polystyrene standards are used for calibration. The data obtained from GPC is essential for correlating the photochemical activity of this compound with the resulting changes in polymer properties, which ultimately determine the performance of the photoresist.

Table 2: GPC Parameters for Polymer Analysis

| Parameter | Description |

| Mw (Weight-average molecular weight) | More sensitive to high molecular weight species. |

| Mn (Number-average molecular weight) | More sensitive to low molecular weight species. |

| MWD (Molecular Weight Distribution) | The distribution of molecular weights in a polymer sample. |

| PDI (Polydispersity Index) | A measure of the breadth of the MWD (PDI = Mw/Mn). |

X-ray Diffraction and Crystallographic Studies

X-ray diffraction (XRD) techniques are fundamental for elucidating the three-dimensional structure of this compound in the solid state. Both single-crystal and powder XRD provide complementary information about its molecular geometry, crystal packing, and polymorphic forms.

Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the precise molecular structure of crystalline compounds. uhu-ciqso.esbruker.com Although a specific crystal structure for this compound is not publicly available, extensive studies on other triphenylsulfonium (TPS) salts provide a clear picture of the cation's geometry.

In a study of three TPS salts, [TPS][I3], [TPS][ClO4], and [TPS][PF6], single-crystal X-ray diffraction revealed that the sulfur atom in the triphenylsulfonium cation consistently adopts a distorted trigonal-pyramidal geometry. researchgate.netiucr.orgiucr.orgnih.gov The S-C bond lengths are comparable across these different salts, and the C-S-C bond angles are typically in the range of 102–106°. researchgate.netnih.gov The phenyl rings are arranged in a propeller-like fashion around the central sulfur atom.

The crystal packing in these salts is influenced by the nature of the anion, with intermolecular contacts such as I···H, O···H, and F···H playing a significant role in organizing the ions in the crystal lattice. researchgate.netnih.gov These interactions can lead to the formation of one-dimensional ribbon or chain-like arrangements. researchgate.net It is expected that in this compound, the nonanoate anion would similarly influence the crystal packing through hydrogen bonding and van der Waals interactions. The detailed structural information obtained from SC-XRD, including bond lengths, bond angles, and torsion angles, is invaluable for computational modeling and for understanding the structure-property relationships of this photoacid generator.

Table 3: Crystallographic Data for Representative Triphenylsulfonium Salts iucr.orgnih.gov

| Compound | [TPS][I3] | [TPS][ClO4] | [TPS][PF6] |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P21/n | P21 | P21/n |

| Avg. S-C Bond Length (Å) | 1.787 | 1.775 - 1.785 | ~1.78 |

| C-S-C Bond Angles (°) | 101.9 - 106.3 | 104.5 - 106.1 | ~102 - 106 |

Powder X-ray diffraction (PXRD) is a non-destructive technique used to identify crystalline phases and to study polymorphism in solid materials. malvernpanalytical.comspringernature.com For this compound, PXRD can be used to confirm the crystalline nature of a bulk sample, to identify the presence of different polymorphic forms, and to monitor phase transitions as a function of temperature or other variables.

The PXRD pattern of a crystalline material is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ). youtube.com The positions and intensities of these peaks are determined by the crystal lattice parameters and the arrangement of atoms within the unit cell. By comparing the experimental PXRD pattern of a synthesized batch of this compound with a calculated pattern from single-crystal data (if available) or with reference patterns of known polymorphs, the solid-state form can be identified. nih.gov

In the context of aryl sulfonium salts, PXRD has been used to characterize new materials. researchgate.net For example, in a study on the photoredox-catalyzed coupling of aryl sulfonium salts, the synthesized products were characterized by various techniques including powder X-ray diffraction. researchgate.net The presence of different polymorphs of this compound could have significant implications for its physical properties, such as solubility, thermal stability, and photoreactivity. Therefore, PXRD is a crucial tool for quality control and for ensuring the consistency of the material's performance. Advanced techniques, such as structure solution from powder diffraction data, can be employed when single crystals are not available. researchgate.netrsc.org

Specialized Analytical Techniques for Sulfonium Salt Characterization

Beyond the more common chromatographic and crystallographic methods, specialized techniques can provide deeper insights into the transient species and reaction mechanisms involved in the photochemistry of this compound.

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals. measurlabs.comweizmann.ac.il The photolysis of triphenylsulfonium salts can proceed through both heterolytic and homolytic cleavage of the C-S bond. Homolytic cleavage results in the formation of radical species, which can be detected by ESR.

In a study of coumarin-based sulfonium salts, ESR was used to demonstrate the formation of radicals resulting from the homolytic cleavage of the C-S bond. mdpi.com The primary photochemical process in the direct photolysis of some triphenylsulfonium salts is proposed to involve the formation of a singlet phenyl radical and a diphenylsulfinyl radical cation pair. ibm.com These transient species are difficult to detect directly due to their short lifetimes.

To overcome this, spin trapping techniques are often employed in conjunction with ESR. A spin trap is a molecule that reacts with the transient radical to form a more stable radical adduct that can be readily detected by ESR. weizmann.ac.il Furthermore, isotopic labeling, for instance, by replacing certain atoms with their magnetic isotopes (e.g., ¹³C or ²H), can be used to identify the specific radical species formed and to gain further insight into the reaction mechanism. Time-resolved ESR can provide information on the kinetics of the formation and decay of these transient species. weizmann.ac.il The application of these advanced ESR techniques to this compound would provide a detailed picture of the radical pathways involved in its photochemistry.

Structure Property Relationships in Triphenylsulfanium Nonanoate Systems

Influence of Counterion Modification on Triphenylsulfanium Reactivity and Performance

The nonaflate anion (perfluoro-1-butanesulfonate) is a widely used counterion for triphenylsulfanium-based photoacid generators. Its structure and properties contribute significantly to the efficiency of the photoacid generation process. Upon exposure to radiation, such as deep ultraviolet (DUV) or extreme ultraviolet (EUV) light, the triphenylsulfanium cation absorbs energy and undergoes a photochemical reaction that ultimately leads to the release of a strong acid, in this case, perfluoro-1-butanesulfonic acid.

The efficiency of this process is influenced by several factors related to the nonaflate anion. The nonaflate anion is a large, non-coordinating anion, which means it has a weak interaction with the triphenylsulfanium cation. This weak interaction is thought to facilitate the dissociation of the photoacid generator upon irradiation. Furthermore, the resulting perfluoro-1-butanesulfonic acid is a very strong acid, which is highly effective at catalyzing the deprotection reactions in chemically amplified photoresists. semiconductors.org

In comparison to other perfluoroalkanesulfonates, such as the commonly used triflate (trifluoromethanesulfonate), nonaflate offers comparable performance in terms of photoacid generation efficiency. semiconductors.org However, a key advantage of triphenylsulfanium nonaflate is its lower production cost, which is estimated to be around 30% less than its triflate counterpart. This cost-effectiveness, combined with its high performance, has made triphenylsulfanium nonaflate a popular choice in the semiconductor industry. semiconductors.org

Interactive Data Table: Comparison of Triphenylsulfanium Salts with Different Anions

| Anion | Chemical Formula of Anion | Key Properties |

| Nonaflate | C₄F₉SO₃⁻ | High photoacid generation efficiency, cost-effective production. semiconductors.org |

| Triflate | CF₃SO₃⁻ | High reactivity and strong acidity, slightly higher cost than nonaflate. guidechem.com |

| Bromide | Br⁻ | Cost-effective, but lower solubility in organic solvents and lower thermal stability compared to other anions. |

| Hexafluorophosphate (B91526) | PF₆⁻ | Improved solubility and thermal stability compared to bromide. |

Triphenylsulfanium bromide, for instance, is a cost-effective option. However, it exhibits lower solubility in organic solvents compared to salts with larger, more delocalized anions like hexafluorophosphate. This lower solubility can be a limitation in certain applications where high concentrations in organic media are required. Furthermore, thermogravimetric analysis has shown that sulfonium (B1226848) salts with bromide as the counterion have lower thermal stability, decomposing at around 200°C, compared to those with hexafluorophosphate, which decompose at approximately 250°C.

On the other hand, triphenylsulfonium (B1202918) hexafluorophosphate offers enhanced thermal stability and better solubility in organic solvents, making it more suitable for high-performance applications. The larger size and delocalized charge of the hexafluorophosphate anion lead to weaker ion pairing with the triphenylsulfanium cation, which can contribute to its increased solubility and stability.

The choice of anion also affects the reactivity of the triphenylsulfanium salt as a photoinitiator. For example, in the context of epoxy resin curing, triphenylsulfonium tetrafluoroborate (B81430) has been shown to have a 20% higher curing efficiency than the bromide analog, a difference attributed to its superior solubility. These findings underscore the critical role of the counterion in determining the physical and chemical properties of triphenylsulfanium salts, and how these properties, in turn, dictate their performance in various applications.

Rational Design of Triphenylsulfanium Derivatives for Tuned Reactivity and Functionality

The rational design of triphenylsulfanium derivatives with tailored reactivity and functionality is a key area of research. By systematically modifying the chemical structure of the triphenylsulfanium cation, it is possible to fine-tune its properties for specific applications.

The photoreactivity of triphenylsulfanium salts can be modulated through targeted structural alterations to the aromatic rings of the cation. The introduction of various substituent groups can influence the electronic and steric properties of the molecule, thereby altering its absorption characteristics, quantum yield of photoacid generation, and the reactivity of the generated acid.

Furthermore, the steric bulk of the substituents can play a role in the diffusion of the generated acid within the surrounding matrix, which is a critical parameter in high-resolution lithography. By carefully selecting the appropriate substituents, it is possible to design triphenylsulfanium derivatives with optimized photoreactivity for a given application.

Several strategies can be employed to design enhanced photoinitiator systems based on the structure of triphenylsulfanium salts. One approach is to incorporate functional groups that can participate in secondary reactions, leading to an amplification of the initial photochemical event.

Furthermore, the design of the polymer matrix in which the triphenylsulfanium salt is dispersed is also crucial. The interaction between the photoinitiator and the polymer can affect the efficiency of photoacid generation and the subsequent catalytic reactions. By optimizing the structure of both the photoinitiator and the polymer, it is possible to create highly efficient photoinitiator systems for a wide range of applications. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Studies

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. researchgate.net These models can be used to predict the properties of new, untested compounds, thereby accelerating the design and discovery of novel materials with desired characteristics.

In the context of triphenylsulfanium nonanoate (B1231133) and its derivatives, QSPR modeling can be a powerful tool for predictive studies. By developing QSPR models, it is possible to predict key properties such as photoacid generation efficiency, thermal stability, and solubility based on the molecular descriptors of the triphenylsulfanium salt. mdpi.com

The development of a QSPR model typically involves several steps. First, a dataset of compounds with known properties is compiled. Then, a set of molecular descriptors, which are numerical representations of the chemical structure, is calculated for each compound in the dataset. unistra.fr These descriptors can encode information about the topology, geometry, and electronic properties of the molecule. Finally, a mathematical model, often based on statistical methods like multiple linear regression or machine learning algorithms, is developed to correlate the molecular descriptors with the property of interest. unistra.fr

Once a QSPR model has been developed and validated, it can be used to predict the properties of new triphenylsulfanium derivatives before they are synthesized and tested in the laboratory. This predictive capability can significantly reduce the time and cost associated with the development of new photoinitiator systems with improved performance.